Product packaging for Triflusal(Cat. No.:CAS No. 322-79-2)

Triflusal

Número de catálogo: B1683033
Número CAS: 322-79-2
Peso molecular: 248.15 g/mol
Clave InChI: RMWVZGDJPAKBDE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Triflusal (CAS 322-79-2) is a small molecule antiplatelet agent with a chemical structure related to acetylsalicylic acid (Aspirin) but featuring a distinguishing trifluoromethyl group on the benzene ring . Its primary research value lies in its unique multi-target mechanism of action. This compound irreversibly inhibits cyclooxygenase-1 (COX-1) in platelets, thereby reducing the synthesis of pro-aggregatory thromboxane A2 . Unlike Aspirin, this compound and its active metabolite, 2-hydroxy-4-trifluoromethyl-benzoic acid (HTB), exhibit additional effects including inhibition of phosphodiesterase, leading to increased intracellular cyclic AMP (cAMP) levels and subsequent suppression of platelet activation . Research also indicates this compound inhibits the activation of Nuclear Factor kappa-B (NF-κB), preserves vascular prostacyclin, and stimulates nitric oxide synthesis in neutrophils, contributing to its anti-inflammatory and potential vasodilatory properties . This multi-faceted profile makes it a valuable compound for investigating pathways in thrombosis, atherosclerosis, and vascular inflammation . Clinically studied for the secondary prevention of cerebral infarction and myocardial infarction, this compound has demonstrated efficacy comparable to aspirin with a potentially more favorable bleeding risk profile in some studies, making it a relevant comparator in cardiovascular and neuroprotective research models . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7F3O4 B1683033 Triflusal CAS No. 322-79-2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-acetyloxy-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O4/c1-5(14)17-8-4-6(10(11,12)13)2-3-7(8)9(15)16/h2-4H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWVZGDJPAKBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045305
Record name Triflusal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/ml
Record name Triflusal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08814
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

322-79-2
Record name Triflusal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=322-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triflusal [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000322792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triflusal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08814
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Triflusal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-acetoxy-α,α,α-trifluoro-p-toluic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.726
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIFLUSAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z0YFI05OO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

114-117ºC
Record name Triflusal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08814
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanisms of Action of Triflusal

Platelet Aggregation Inhibition Mechanisms

The antiplatelet activity of triflusal is primarily attributed to its interference with key processes involved in platelet activation and aggregation. ncats.io

Cyclooxygenase-1 (COX-1) Inhibition by this compound and its Metabolite HTB

This compound and its main active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), inhibit cyclooxygenase-1 (COX-1). nih.govresearchgate.netresearchgate.net COX-1 is an enzyme crucial for the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), a precursor to thromboxane (B8750289) A2 (TXA2). patsnap.commedscape.com this compound irreversibly inhibits COX-1 in platelets by acetylation, similar to aspirin (B1665792), although its potency may be lower than that of aspirin. ncats.iodrugbank.comqualixpharma.com HTB also exhibits inhibitory effects on the COX pathway, although these effects are described as reversible. cambridge.org This dual action of both the parent compound and its metabolite contributes to the sustained antiplatelet effect of this compound. researchgate.netpatsnap.com

Impact on Thromboxane A2 (TXA2) Synthesis and Reduction

By inhibiting COX-1, this compound effectively reduces the synthesis of thromboxane A2 (TXA2) in platelets. researchgate.netpatsnap.compatsnap.com TXA2 is a potent eicosanoid that promotes platelet aggregation and vasoconstriction. patsnap.commedscape.com The reduction in TXA2 levels is a primary mechanism by which this compound diminishes platelet aggregation and contributes to vasodilation. patsnap.compatsnap.com Studies have shown that this compound significantly reduces thromboxane B2 (TXB2), a stable metabolite of TXA2, in both plasma and urine. diabetesjournals.org

Here is a table summarizing the impact on TXB2 levels based on a study in diabetic patients:

AnalyteBefore this compound Treatment (mean ± SD)After this compound Treatment (mean ± SD)p-value
Plasma TXB2 (pg/ml)130 ± 3952 ± 32< 0.02
Urine TXB2 (pg/min)523 ± 249312 ± 11< 0.02

Data derived from a study on microalbuminuric diabetic patients diabetesjournals.org.

Differential Effects on Arachidonic Acid Pathway in Endothelial Cells versus Platelets

A notable characteristic of this compound is its differential effect on the arachidonic acid pathway in endothelial cells compared to platelets. researchgate.netpatsnap.compatsnap.com While it inhibits COX-1 in platelets, it appears to spare the arachidonic acid metabolic pathway in endothelial cells. nih.govdrugbank.comqualixpharma.com This is significant because in endothelial cells, the arachidonic acid pathway leads to the production of prostacyclin (PGI2), a potent inhibitor of platelet aggregation and a vasodilator. medscape.comresearchgate.net By preserving vascular prostacyclin synthesis, this compound maintains an anti-aggregatory effect that complements its action on platelet TXA2 production. wikipedia.orgcambridge.org

Modulation of Cyclic Adenosine (B11128) Monophosphate (cAMP) Levels in Platelets

This compound promotes an increase in cyclic adenosine monophosphate (cAMP) levels within platelets. wikipedia.orgnih.govpatsnap.com Elevated cAMP levels are known to inhibit platelet aggregation. patsnap.comkjcls.org This occurs through the activation of cAMP-dependent protein kinases, which interfere with signaling pathways essential for platelet activation. kjcls.org

Influence on Calcium Ion Availability for Platelet Activation

The increase in intracellular cAMP levels modulated by this compound contributes to the inhibition of platelet aggregation by reducing the availability of calcium ions. wikipedia.orgnih.govpatsnap.com Calcium ions play a critical role in platelet activation, including shape change, granule release, and the activation of the glycoprotein (B1211001) IIb/IIIa receptor, which is essential for platelet aggregation. physiology.orgnih.gov By restricting calcium mobilization, this compound impairs these calcium-dependent processes, thereby inhibiting platelet aggregation. researchgate.netresearchgate.net

Inhibition of Phosphodiesterase

Both this compound and its metabolite HTB have been shown to inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE). wikipedia.orgresearchgate.netresearchgate.net PDEs are enzymes that break down cyclic nucleotides like cAMP and cyclic guanosine (B1672433) monophosphate (cGMP). kjcls.org By inhibiting PDE activity, this compound and HTB restrict the breakdown of cAMP in platelets, leading to increased intracellular cAMP concentrations. researchgate.netresearchgate.net This increase in cAMP contributes to the antiplatelet effect by inhibiting calcium mobilization and subsequent calcium-dependent platelet aggregation. researchgate.netresearchgate.net Inhibition of phosphodiesterase is considered one of the additional mechanisms of action that contributes to this compound's antiplatelet activity. qualixpharma.com

Here is a table summarizing the key mechanisms of platelet aggregation inhibition by this compound:

MechanismDescriptionMediators Involved
COX-1 Inhibition (this compound and HTB)Irreversible inhibition of COX-1 in platelets, reducing PGH2 synthesis.COX-1, PGH2
TXA2 Synthesis ReductionDecreased production of the potent platelet agonist TXA2 as a result of COX-1 inhibition.TXA2
Differential effect on Arachidonic Acid PathwayInhibition in platelets while preserving PGI2 synthesis in endothelial cells.TXA2 (platelets), PGI2 (endothelial cells)
Modulation of cAMP LevelsIncrease in intracellular cAMP concentrations in platelets.cAMP
Influence on Calcium Ion AvailabilityReduction in calcium ion mobilization, impairing calcium-dependent platelet activation.Calcium ions
Phosphodiesterase InhibitionInhibition of enzymes that break down cAMP, leading to elevated cAMP levels.Phosphodiesterase, cAMP, cGMP

Beyond Antiplatelet Activity: Novel Molecular Targets and Pathways

This compound's actions are not limited to inhibiting platelet aggregation. Its influence on several other biological pathways contributes to its observed effects, particularly in the context of neuroprotection and inflammation. nih.govresearchgate.netnih.govdrugbank.com

Nitric Oxide (NO) Production and Vasodilation Enhancement

This compound has been shown to favor the production of nitric oxide (NO), a molecule known for its vasodilatory properties. drugbank.comnih.govunict.itnih.gov This effect is considered a benefit of the compound, potentially contributing to the expansion of peripheral blood vessels. nih.gov Studies have indicated that this compound can increase nitric oxide synthesis in neutrophils. wikipedia.orgnih.gov The enhancement of NO synthesis may contribute to an increased vasodilatory potential. nih.gov

Nuclear Factor Kappa B (NF-κB) Modulation

This compound affects Nuclear Factor Kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses, including those for cyclooxygenase-2 and cytokines. drugbank.comnih.govwikipedia.orgresearchgate.netahajournals.orgmdpi.comfrontiersin.org this compound and its active metabolite, 3-hydroxy-4-trifluoromethylbenzoic acid (HTB), have been described as indirect inhibitors of NF-κB. karger.com Experimental studies have evaluated the ability of this compound to inhibit NF-κB activation. ahajournals.orgnih.gov In postnatal rats, oral administration of this compound resulted in a significant downregulation of neuronal and glial NF-κB. nih.gov Inhibition of NF-κB activation is considered a potentially important step in modulating inflammatory processes associated with various pathological conditions. nih.gov While some studies in rat models of cerebral ischemia did not observe a direct alteration of NF-κB expression with a single this compound treatment, a reduction in IL-1β suggested that this compound might decrease the expression of downstream pro-inflammatory products of the NF-κB pathway. ahajournals.org Posttreatment with this compound in an excitotoxic injury model in postnatal rat brain showed a reduction in glial NF-κB and a downregulation of the microglial and astroglial response. ahajournals.org

Antioxidant Properties and Lipid Peroxidation Inhibition

This compound has demonstrated antioxidant properties. researchgate.netnih.govpatsnap.com It has been shown to protect cerebral tissue by inhibiting lipid peroxidation resulting from anoxia-reoxygenation. drugbank.comnih.gov In experimental models using rat brain slices subjected to anoxia-reoxygenation, this compound decreased cell death and reduced lipid peroxidation in a dose-dependent manner. nih.govnih.gov The antioxidant effects of this compound on biochemical mechanisms of cell damage were found to be greater than those of ASA in these models. nih.govnih.gov The main metabolite of this compound, HTB, also enhances the endogenous glutathione (B108866) antioxidant system in addition to inhibiting lipid peroxidation. researchgate.netnih.gov By scavenging reactive oxygen species (ROS), this compound may help protect the vascular endothelium. patsnap.com

Anti-inflammatory Pathways Modulation

This compound modulates inflammatory pathways, which may contribute to its neuroprotective effects. wikipedia.orgnih.govresearchgate.netkarger.comnih.govuni.luresearchgate.netfishersci.ca Experimental data suggest a role for this compound in neuroprotection through the inhibition of inflammatory pathways. nih.govkarger.com

Effects on Pro-inflammatory Cytokines (e.g., IL-6)

This compound influences the levels of pro-inflammatory cytokines. researchgate.netkarger.comuni.luresearchgate.netfishersci.cadntb.gov.ua In a pilot study comparing this compound and aspirin in patients with acute ischemic stroke, an increase in IL-6 levels was observed in the aspirin group compared to the this compound group at days 3 and 7. nih.govkarger.com Lower levels of IL-6 at day 3 among this compound-treated patients were associated with improvement in neurological outcome at day 90. nih.govkarger.com While the precise mechanisms for blocking IL-6 are not fully understood, a reduction in the related cytokine IL-1β has been observed, suggesting that this compound may decrease the expression of downstream pro-inflammatory products of the NF-κB pathway. karger.comahajournals.org HTB has also been shown to inhibit pro-inflammatory cytokines such as IL-1beta, IL-6, and tumor necrosis factor-alpha in LPS-stimulated microglial cells. researchgate.netdntb.gov.ua

Here is a data table summarizing the effects of this compound and aspirin on IL-6 levels in patients with acute ischemic stroke:

TreatmentTime PointIL-6 Level (Median with IQR)p-value (vs. Aspirin)Citation
AspirinDay 313.7 (5.3–53.8)0.045 karger.com
This compoundDay 34.3 (2.0–9.5)0.045 karger.com
AspirinDay 75.2 (3.6–11.1)0.040 karger.com
This compoundDay 72.0 (2.0–2.9)0.040 karger.com
Modulation of Chemokines (e.g., MIP-1, MCP-1, TARC)

This compound also modulates the levels of chemokines, which are chemotactic cytokines involved in attracting immune cells to sites of inflammation. nih.govkarger.comuni.luresearchgate.netfishersci.caresearchgate.netmdpi.comarvojournals.orgnih.gov In the study of patients with acute ischemic stroke, the this compound group had higher levels of MIP-1alpha and MIP-1beta at day 1 compared to the aspirin group. nih.govkarger.comresearchgate.net Additionally, MCP-1 and TARC levels were increased in the this compound group compared to the aspirin group at day 90. nih.govkarger.com Some of the chemokines modified by this compound, such as MCP-1, were associated with neurological outcome, with higher MCP-1 levels at day 3 among patients who showed improvement at day 7. nih.govkarger.com

Here is a data table summarizing the effects of this compound on chemokine levels in patients with acute ischemic stroke compared to aspirin:

ChemokineTime PointThis compound vs. Aspirinp-valueCitation
MIP-1alphaDay 1Higher levels< 0.05 nih.govkarger.com
MIP-1betaDay 1Higher levels< 0.05 nih.govkarger.com
MCP-1Day 90Increased levels< 0.05 nih.govkarger.com
TARCDay 90Increased levels< 0.05 nih.govkarger.com
Impact on Adhesion Molecules and Metalloproteinases

This compound has been shown to influence the expression and activity of adhesion molecules and metalloproteinases, which are involved in inflammatory processes and tissue remodeling.

Research indicates that this compound inhibits the activation of nuclear factor-κB (NF-κB) wikipedia.orgacademy.edu.lyahajournals.org. NF-κB is a transcription factor that regulates the expression of various genes, including those for vascular cell adhesion molecule-1 (VCAM-1) wikipedia.orgacademy.edu.lyviamedica.pl. VCAM-1 is an adhesion molecule crucial for the recruitment of leukocytes to the endothelium, a key step in inflammation and atherosclerosis wikipedia.orgviamedica.pl. By inhibiting NF-κB activation, this compound can downregulate VCAM-1 expression, potentially reducing platelet and leukocyte adhesion to the vascular wall wikipedia.orgacademy.edu.lyviamedica.pl.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes that play a significant role in the degradation of the extracellular matrix (ECM) viamedica.plscielo.brisciii.eskuleuven.be. They are involved in various physiological and pathological processes, including inflammation, tissue repair, and the progression of conditions like atherosclerosis and cancer viamedica.plscielo.brisciii.eskuleuven.be. MMPs can cleave various substrates, including cell adhesion molecules, cytokines, and growth factors, influencing cell migration, invasion, and tissue remodeling viamedica.plscielo.brisciii.es.

Studies have explored the effects of this compound on metalloproteinases in the context of inflammatory pathways karger.comnih.gov. While the precise mechanisms by which this compound impacts MMPs are still being investigated, its anti-inflammatory properties, partly mediated through NF-κB inhibition, could indirectly influence MMP expression or activity ahajournals.orgviamedica.plkarger.comnih.gov. For instance, NF-κB has binding sites on the promoters of several MMPs, including MMP-1, MMP-2, MMP-7, and MMP-9, driving their expression viamedica.pl. Therefore, the inhibition of NF-κB by this compound could lead to a reduction in the expression of these MMPs viamedica.pl.

A pilot study comparing this compound and aspirin in patients with acute ischemic stroke evaluated the evolution of several inflammation markers, including metalloproteinases karger.comnih.gov. While the study primarily highlighted differences in pro-inflammatory cytokines and chemokines, it included metalloproteinases in the panel of evaluated biomarkers, suggesting their potential relevance in the context of ischemic damage and the effects of antiplatelet agents karger.comnih.gov. Further detailed research is needed to fully elucidate the direct and indirect impacts of this compound on specific metalloproteinases and adhesion molecules.

Influence on Angiogenesis-related Biomarkers

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process involving various growth factors, enzymes, and signaling pathways mdpi.commdpi.com. It plays a critical role in physiological processes like wound healing and reproduction, as well as in pathological conditions such as tumor growth, diabetic retinopathy, and ischemic diseases mdpi.commdpi.comviamedica.pl. The balance between pro-angiogenic and anti-angiogenic factors is crucial for regulating this process mdpi.com.

Research has investigated the influence of this compound on biomarkers related to angiogenesis, particularly in the context of ischemic stroke karger.comnih.gov. A pilot study comparing this compound and aspirin in patients with acute ischemic stroke measured levels of several biomarkers, including those related to angiogenesis karger.comnih.gov.

One key finding from this study was the significant increase in basic fibroblast growth factor (FGF-basic) levels observed in the this compound group at days 1 and 90 compared to baseline karger.comnih.gov. FGF-basic is a potent pro-angiogenic factor known to stimulate endothelial cell proliferation, migration, and differentiation, promoting the formation of new blood vessels mdpi.com. The elevated levels of FGF-basic in this compound-treated patients suggest a potential pro-angiogenic effect or modulation of angiogenic pathways by the compound in the aftermath of an ischemic event karger.comnih.gov.

The study also evaluated other biomarkers related to inflammation and tissue remodeling that can indirectly influence angiogenesis, such as chemokines karger.comnih.gov. Chemokines like MCP-1 (monocyte chemoattractant protein-1) can attract monocytes and other inflammatory cells to the site of injury, and these cells can produce pro-angiogenic factors karger.comnih.gov. The observation of increased MCP-1 levels in the this compound group at day 90 could potentially be linked to tissue remodeling and angiogenic processes occurring during the recovery phase after stroke karger.comnih.gov.

Here is a summary of the observed changes in angiogenesis-related biomarkers in the pilot study:

BiomarkerThis compound Group Change (vs. Baseline)Aspirin Group Change (vs. Baseline)Significance (this compound vs. Aspirin)Time Point(s) Observed
FGF-basicSignificantly increasedNot significantly changedp = 0.040Days 1 and 90
MCP-1IncreasedLowerp < 0.05Day 90

Note: Data is based on observations from a pilot study karger.comnih.gov.

Further studies are needed to confirm these findings and explore the functional consequences of this compound's influence on angiogenesis-related biomarkers.

This compound is a chemical compound utilized for its antiplatelet properties. Research into its pharmacokinetic and pharmacodynamic characteristics provides insight into its behavior within the body. This article focuses exclusively on the absorption, bioavailability, distribution, and protein binding of this compound, based on available scientific literature.

Pharmacokinetic and Pharmacodynamic Research

Metabolism and Biotransformation

This compound, following oral administration, undergoes rapid biotransformation, primarily in the liver. frontiersin.orgunict.it This metabolic process is crucial as it leads to the formation of its main active metabolite. unict.itncats.io

Deacetylation to 2-hydroxy-4-trifluoromethyl benzoic acid (HTB)

The primary metabolic pathway for this compound involves deacetylation. unict.itncats.iodrugbank.com This reaction results in the formation of 2-hydroxy-4-trifluoromethyl benzoic acid, commonly referred to as HTB. unict.itncats.iodrugbank.com This deacetylation occurs upon passage through the liver. ncats.ioresearchgate.net

Elimination and Excretion Pathways

The primary route of elimination for this compound and its metabolites is renal. unict.itdrugbank.comresearchgate.netnih.govrxreasoner.com

Renal Excretion of this compound, HTB, and Glycine (B1666218) Conjugates

Analysis of urine has revealed the presence of unchanged this compound, HTB, and the glycine conjugate of HTB. drugbank.comresearchgate.netnih.gov More than 60% of the parent compound is excreted in the urine within 48 hours of administration, in the form of unchanged this compound, HTB, and an HTB-glycine conjugate. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Half-life of this compound and HTB in Healthy Subjects

In healthy human subjects, this compound is rapidly eliminated. The half-life of this compound is approximately 0.5 hours. frontiersin.orgdrugbank.comresearchgate.netnih.govresearchgate.net In contrast, its main metabolite, HTB, has a significantly longer half-life, ranging from approximately 34 to 35 hours. frontiersin.orgdrugbank.comresearchgate.netnih.govresearchgate.net This considerable difference in half-life between the parent drug and its active metabolite highlights the important role of HTB in the sustained antiplatelet effect of this compound. nih.govresearchgate.net

Compound Half-life (hours)
This compound ~0.5 frontiersin.orgdrugbank.comresearchgate.netnih.govresearchgate.net
HTB ~34-35 frontiersin.orgdrugbank.comresearchgate.netnih.govresearchgate.net

Studies in healthy volunteers receiving a single oral dose of 900 mg of this compound reported a mean elimination half-life of 0.53 hours for this compound and 34.3 hours for HTB. researchgate.netresearchgate.net Renal clearance values in healthy subjects have been reported as 0.8 ± 0.2 L/h for this compound and 0.18 ± 0.04 L/h for HTB. drugbank.comnih.gov

Comparative Pharmacodynamics with Other Antiplatelet Agents

This compound is chemically related to acetylsalicylic acid (ASA), also known as aspirin (B1665792), and shares the mechanism of irreversible inhibition of cyclooxygenase-1 (COX-1) in platelets through acetylation. unict.itdrugbank.compatsnap.comnih.govcambridge.org This inhibition prevents the formation of thromboxane-B2 (TXB2), a potent platelet aggregator and vasoconstrictor. unict.itdrugbank.compatsnap.comnih.govpatsnap.com

However, this compound exhibits some key differences in its pharmacodynamic profile compared to aspirin. Notably, this compound is reported to spare the arachidonic acid metabolic pathway in endothelial cells, while aspirin inhibits both platelet and endothelial arachidonic acid metabolism. unict.itdrugbank.comnih.govcambridge.org This selective activity of this compound on platelet COX-1 relative to vascular endothelial COX-2 may contribute to a potentially different safety profile. researchgate.net Additionally, this compound favors the production of nitric oxide (NO), a vasodilator. unict.itdrugbank.comnih.gov Both this compound and HTB have been shown to stimulate nitric oxide synthase, increasing NO synthesis. cambridge.orgthieme-connect.com

Comparative studies have evaluated the efficacy and safety of this compound against other antiplatelet agents like aspirin and clopidogrel (B1663587). Numerous studies comparing this compound and aspirin have shown either no significant difference in efficacy or a better efficacy and safety profile for this compound. drugbank.comnih.gov this compound has demonstrated similar efficacy to aspirin in preventing stroke in clinical trials. frontiersin.orgnih.gov Some studies suggest that this compound may be associated with a lower risk of bleeding complications compared to aspirin. frontiersin.orgunict.itresearchgate.netcambridge.orgnih.govresearchgate.netfrontiersin.org For instance, in one study, the incidence of major systemic hemorrhage was lower in the this compound group compared to the aspirin group. cambridge.org

While clopidogrel is another important antiplatelet agent, research is ongoing to compare this compound and clopidogrel, particularly considering genetic variations that might affect drug response. frontiersin.orgahajournals.org

Cyclooxygenase Inhibition Potency vs. Aspirin

This compound inhibits platelet cyclooxygenase activity, a key enzyme in the production of thromboxane (B8750289) A2 (TXA2), a potent platelet aggregator. wikipedia.orgpatsnap.comresearchgate.net While both this compound and aspirin inhibit COX-1, studies indicate differences in their potency and effects on other cyclooxygenase isoforms. This compound has been shown to be a weaker inhibitor of cyclooxygenase than aspirin in some in vitro and ex vivo studies. nih.govnih.govoup.com For instance, one study using arachidonic acid to induce platelet aggregation and malondialdehyde formation found the IC50 for this compound to be 0.8 mM, compared to less than 0.1 mM for aspirin. nih.gov Another study indicated that this compound was 60% less potent than aspirin as a cyclooxygenase inhibitor based on biological and spectrophotometric methods. nih.gov

However, this compound demonstrates a more selective profile regarding cyclooxygenase isoforms. It inhibits platelet COX-1 but does not significantly interfere with the synthesis of prostacyclin by endothelial cells, which is mediated by cyclooxygenase-2 (COX-2). drugbank.comresearchgate.netoup.com In contrast, aspirin inhibits both platelet COX-1 and endothelial COX-2. cambridge.org Some research suggests that this compound is approximately 10 times more selective for COX-2 over COX-1 than aspirin. rima.org Additionally, this compound and its metabolite HTB have been shown to inhibit COX-2 expression. oup.com

Impact on Platelet Hemostatic Function

This compound's impact on platelet function extends beyond COX-1 inhibition. Its main metabolite, HTB, also possesses antiplatelet activity independent of COX-1 inhibition. patsnap.com HTB appears to increase intracellular cyclic AMP (cAMP) levels by interfering with phosphodiesterase activity, which in turn inhibits platelet activation and aggregation. wikipedia.orgpatsnap.comnih.gov this compound is reported to be five times more potent than aspirin as an inhibitor of cAMP phosphodiesterase. nih.gov

Furthermore, this compound has been shown to increase nitric oxide (NO) synthesis in neutrophils, contributing to an anti-aggregant effect and increased vasodilatory potential. wikipedia.orgdrugbank.comresearchgate.netnih.govahajournals.org Studies in healthy volunteers treated with this compound (600 mg/day for 5 days) showed an increase in NO production by neutrophils, which inhibited platelet aggregation through an NO-dependent mechanism. nih.gov this compound also reduces platelet activation, as observed in patients undergoing coronary artery bypass graft surgery, where it inhibited beta-thromboglobulin and thromboxane B2 release and tended to return platelet aggregation towards pre-surgery values after 10 days of treatment. nih.gov

Despite its antiplatelet effects, this compound may preserve platelet hemostatic function to a greater extent than aspirin. ahajournals.org This is potentially attributed to its weaker inhibition of cyclooxygenase compared to aspirin and its additional mechanisms of action. oup.comahajournals.org Clinical observations, such as the lack of prolongation of bleeding time with this compound, support the notion of preserved platelet function. ahajournals.org

Pharmacokinetic/Pharmacodynamic Modeling

Population pharmacokinetic (PK) and pharmacodynamic (PD) modeling has been employed to investigate the dose-exposure-response relationship of this compound, focusing on its main active metabolite, HTB. researchgate.netresearchgate.netnih.govnih.gov Studies in healthy volunteers have utilized PK/PD modeling to characterize the relationship between plasma concentrations of HTB and the inhibition of platelet aggregation. researchgate.netresearchgate.netnih.govnih.gov

One study involving healthy Korean male volunteers developed a population PK and binary probability PD model for this compound and HTB. researchgate.netnih.govnih.gov The time-concentration profile of HTB was described by a one-compartment model. researchgate.netnih.gov A sigmoid relationship between HTB concentration and the probability of significant platelet aggregation inhibition was identified as the final PD model. researchgate.netnih.gov This modeling approach can be used to predict the inhibition of platelet aggregation by this compound. researchgate.netnih.govnih.gov

The PK profile of this compound shows rapid absorption, with bioavailability ranging from 83% to 100%. wikipedia.orgdrugbank.comnih.gov this compound is quickly metabolized to HTB. drugbank.comresearchgate.net The half-life of this compound is short (around 0.5 hours), while HTB has a much longer half-life (around 34 hours). drugbank.comnih.govresearchgate.net HTB reaches steady-state levels after approximately 8-10 days of treatment. nih.gov

The PK/PD modeling has helped to understand the concentration-response relationship, suggesting a quantal relationship between predicted HTB concentration and the probability of inhibiting platelet aggregation. researchgate.netnih.gov The EC50 for this relationship was estimated to be 84.9 µg/mL in one study. researchgate.netnih.gov

Here is a summary of some pharmacokinetic parameters for this compound and HTB:

ParameterThis compoundHTBSource
Bioavailability83-100%- wikipedia.orgdrugbank.comnih.gov
Tmax0.88 ± 0.26 h4.96 h drugbank.comresearchgate.net
Cmax11.6 ± 1.7 µg/ml92.7 µg/ml drugbank.comresearchgate.net
Half-life (T1/2)0.5 ± 0.1 h (0.55 h)34.3 ± 5.3 h (34.4 ± 0.1 h) drugbank.comnih.govresearchgate.net
Volume of Distribution34 L- drugbank.com
Protein Binding~99%- drugbank.com
Renal Clearance0.8 ± 0.2 L/h0.18 ± 0.04 L/h drugbank.comnih.govresearchgate.net
MetabolismDeacetylation to HTB (liver)- drugbank.com
EliminationPrimarily renalRenal drugbank.comnih.govresearchgate.net

Note: Values may vary slightly depending on the specific study and population.

Preclinical Research and Experimental Models

In Vitro Studies on Platelet Function

In vitro studies have demonstrated the inhibitory effects of triflusal and its metabolite HTB on platelet aggregation in human whole blood (WB) and platelet-rich plasma (PRP) nih.gov. This compound and HTB, at concentrations below 1 mM, significantly inhibited platelet aggregation induced by ADP and collagen in PRP nih.gov. In WB samples, approximately 50% inhibition was observed at a concentration of 0.12 mM nih.gov. This compound inhibited collagen- or arachidonic acid-induced platelet aggregation in platelet-rich plasma more effectively than ADP-induced platelet aggregation ncats.io. This compound irreversibly inhibits the production of thromboxane-B2 in platelets by acetylating cycloxygenase-1 medchemexpress.comdrugbank.com. The IC50 for this compound in inhibiting platelet aggregation and malondialdehyde formation induced by arachidonic acid was reported as 0.8 mM, while ASA had an IC50 of less than 0.1 mM nih.gov. HTB, the main metabolite, was found to be a more potent reversible inhibitor of cyclooxygenase than salicylic (B10762653) acid, although it could partially prevent the inhibitory effects of this compound and ASA in vitro nih.gov.

Ex Vivo Analyses of Antiplatelet Activity

Ex vivo studies in healthy volunteers who received oral administration of this compound (300 mg twice daily for 15 days) revealed a stronger inhibitory effect of this compound in WB samples against several inducers compared to in vitro findings nih.gov. The differences were particularly pronounced against ADP, where this compound was 10.6 times more potent in WB ex vivo nih.gov. These results suggest a potential role of red blood cells and/or leukocytes in the mechanism of action of this compound nih.gov. Another ex vivo study in rats treated with HTB before this compound or ASA also showed that HTB interfered with the effects of this compound and ASA nih.gov. This compound inhibited thromboxane (B8750289) production by more than 50% at doses of 10 and 20 mg/kg intravenously in rats, with negligible effect on vascular cyclooxygenase nih.gov.

Animal Models of Thrombogenesis

The antiplatelet effect of this compound has been documented in in vivo models of thrombogenesis in animals ncats.ioncats.io. In rabbits, this compound (10 mg/kg intravenously) reduced platelet deposition on subendothelium-induced primary thrombus by about 68% medchemexpress.comtargetmol.com. The same dose also reduced platelet deposition on a fresh thrombus formed over tunica media by approximately 48% medchemexpress.comtargetmol.com. Oral administration of this compound (40 mg/kg) reduced platelet deposition on a primary thrombus triggered by subendothelium and tunica media by 53% in rabbits medchemexpress.comtargetmol.com. While some studies in rat models of thrombosis found this compound to be inactive in certain models, others demonstrated its antithrombotic properties ncats.ioresearchgate.netnih.gov.

Neuroprotective Studies in Experimental Models

Experimental studies have indicated that this compound possesses neuroprotective effects, which have primarily been shown in animal models ncats.ioncats.ioresearchgate.net. These effects are thought to be independent of its antithrombotic activity and may involve direct actions on nervous tissue ncats.io.

Anoxia-Reoxygenation Damage in Rat Brain Slices

In a model of anoxia-reoxygenation in rat brain slices, this compound demonstrated a protective effect nih.gov. Rats treated orally with this compound (1, 10, or 50 mg/kg/day for 7 days) showed a decrease in cell death in brain slices subjected to reoxygenation after anoxia nih.gov. The reduction in cell death was 21%, 42%, and 47% with 1, 10, and 50 mg/kg/day of this compound, respectively, which was proportionately greater than the effect observed with ASA (0%, 25%, and 24%) nih.gov. This compound also exhibited greater antioxidant effects compared to ASA in this model, reducing lipid peroxidation by 29%, 35%, and 36% with the increasing doses, while ASA showed reductions of 0%, 19%, and 29% nih.gov. Furthermore, this compound reduced inducible NO synthase activity by 25%, 27%, and 30%, compared to ASA's effects of 0%, 25%, and 24% nih.gov.

Middle Cerebral Artery Occlusion (MCAO) Models

Studies using the MCAO model in rats, a model of focal cerebral ischemia, have investigated the neuroprotective effects of this compound researchgate.netnih.govahajournals.org. In this model, oral administration of this compound (30 mg/kg) reduced infarct volume nih.govahajournals.orgcaymanchem.com. This dose also decreased peri-infarct levels of OX-6, a marker of activated microglia caymanchem.com. This compound (30 mg/kg) significantly decreased the protein levels of IL-1β in the cortex ipsilateral to the MCAO, but did not significantly alter levels of nuclear factor kappa B (NFκB) or tumor necrosis factor-alpha (TNF-α) at 3 days after MCAO researchgate.netnih.govahajournals.org. Both this compound and aspirin (B1665792) at 30 mg/kg significantly reduced infarct volume compared to vehicle treatment, suggesting comparable neuroprotective effects in this model researchgate.netnih.govahajournals.org.

Reduction of Brain Infarct Volume

Experimental data from animal models of cerebral ischemia, particularly MCAO in rats, have shown that this compound treatment can lead to a reduction in brain infarct volume researchgate.netnih.govahajournals.orgcaymanchem.comfishersci.ca. As mentioned in the MCAO section, a dose of 30 mg/kg of this compound significantly reduced infarct volume nih.govahajournals.orgcaymanchem.com. A study comparing this compound and aspirin at doses of 10 mg/kg and 30 mg/kg in a permanent MCAO model in rats found that both drugs at 30 mg/kg significantly reduced infarct volume compared to the vehicle group researchgate.netnih.govahajournals.org. Another study investigating the combination of this compound and dipyridamole (B1670753) in a permanent MCAO model in rats found that a lower dose combination (this compound 10 mg/kg and dipyridamole 200 mg/kg) caused a greater decrease in infarct size compared to this compound alone (30 mg/kg) or a higher dose combination nih.gov. These findings support the neuroprotective potential of this compound in reducing ischemic brain damage in experimental settings researchgate.netnih.govahajournals.orgnih.gov.

Behavioral Outcome Assessments in Ischemic Models

Behavioral outcome assessments are crucial indicators of a drug's neuroprotective effect in experimental stroke models. While this compound's antithrombotic effects are well-established clinically and experimentally, its ability to prevent and improve neurobehavioral consequences of cerebral ischemic disorders has primarily been demonstrated in experimental models researchgate.net. There is a recognized need for more evidence-based data regarding this compound's impact on neurobehavioral outcomes researchgate.net.

Studies have investigated the effect of this compound on parameters such as anxiety and motor impairment following experimental stroke researchgate.net. For instance, research using a rat model of middle cerebral artery occlusion (MCAO) examined the impact of this compound on infarct volume and behavioral outcomes researchgate.netahajournals.org. Both this compound and aspirin at a dose of 30 mg/kg significantly reduced infarct volume compared to vehicle-treated rats when administered immediately after MCAO ahajournals.orgkarger.com. This reduction in infarct size may play a role in improving functional outcomes researchgate.net.

Endothelin-induced Cerebral Ischemia in Transgenic Models

Experimental models employing endothelin-1 (B181129) (ET-1) induced cerebral ischemia have been utilized to investigate the effects of this compound, particularly in the context of comorbid conditions like Alzheimer's disease (AD). Unilateral injections of ET-1, a potent vasoconstrictor, into the striatum are used to mimic small lacunar infarcts nih.govahajournals.org. This method can be technically easier than other stroke models, although in mice, ET-1 injection often needs to be combined with other procedures to produce a reproducible lesion .

Studies using transgenic mouse models, such as APP(23) mice which overexpress mutant human amyloid precursor protein to model AD, have demonstrated that endothelin-induced ischemia triggers an inflammatory response and increases AD pathological markers in the infarct region nih.gov. In such a combined AD-stroke model, this compound has been shown to reduce inflammation surrounding the endothelin-induced infarct nih.govresearchgate.net. This suggests that anti-inflammatory treatment with this compound may be beneficial in reducing the AD and inflammatory correlates of stroke in this specific experimental setting nih.gov.

Anti-inflammatory Effects in Experimental Settings

This compound has demonstrated significant anti-inflammatory effects in various experimental settings, which are believed to contribute to its neuroprotective potential researchgate.netkarger.com. Studies have shown that this compound can modulate inflammatory pathways involved in cerebral ischemia karger.comnih.gov.

In a rat model of permanent MCAO, this compound treatment decreased the progression of activated microglia in the penumbra and reduced the protein expression of IL-1β in the ipsilateral cortex compared to vehicle treatment ahajournals.orgkarger.com. This suggests a direct impact on key inflammatory mediators. Furthermore, studies investigating excitotoxic damage in postnatal brain models have shown that this compound treatment leads to a strong reduction in iNOS expression and a moderate decrease in other inflammatory mediators such as COX-2, IL-1β, and TNF-α ahajournals.org. While the exact mechanism (direct effect or indirect due to reduced cell death) requires further clarification, these findings highlight this compound's influence on the inflammatory cascade ahajournals.org.

Experimental data supports the notion that this compound's neuroprotective action is partly a result of its anti-inflammatory effects in brain tissue researchgate.net.

Investigations into Endothelial Function Modulation

Unlike aspirin, this compound is reported to spare the arachidonic acid metabolic pathway in endothelial cells drugbank.com. Additionally, it is suggested to favor the production of nitric oxide (NO), a crucial vasodilator, and increase cyclic nucleotide concentration in endothelial cells, leading to the expansion of peripheral blood vessels drugbank.comnih.gov. Studies in healthy volunteers treated with this compound showed an increase in NO production by neutrophils and an increase in endothelial nitric oxide synthase (eNOS) protein expression in neutrophils nih.gov. This neutrophil-derived NO was found to potentiate the inhibition of ADP-induced platelet aggregation nih.gov. These findings suggest that this compound's modulation of endothelial function, particularly through NO pathways, plays a role in its anti-aggregant effects.

Clinical Efficacy Research of Triflusal

Secondary Prevention of Ischemic Stroke and Transient Ischemic Attack (TIA)

Antiplatelet agents are a crucial component in the therapeutic strategy for preventing recurrent stroke. Triflusal has been evaluated as an alternative to aspirin (B1665792) in this setting. researchgate.netfrontiersin.org

Comparative Trials with Aspirin

Several randomized, double-blind, multicenter studies have compared the efficacy of this compound and aspirin in patients who have previously experienced an ischemic stroke or TIA. ahajournals.orgnih.govnih.gov

Clinical trials have assessed the effect of this compound versus aspirin on the incidence of a composite endpoint typically including nonfatal ischemic stroke, nonfatal acute myocardial infarction, or vascular death. The TACIP (this compound versus Aspirin in Cerebral Infarction Prevention) study, a randomized, double-blind, multicenter trial, compared this compound (600 mg/d) with aspirin (325 mg/d) in over 2100 patients with stroke or TIA. ahajournals.orgnih.govahajournals.org Over a mean follow-up of 30.1 months, the incidence of the combined endpoint was 13.1% for this compound and 12.4% for aspirin. ahajournals.orgnih.govahajournals.org Survival analysis showed no statistically significant difference between the groups, with a hazard ratio (HR) for this compound versus aspirin of 1.09 (95% CI, 0.85 to 1.38). ahajournals.orgnih.govahajournals.org

Individual event rates for nonfatal stroke (HR, 1.09; 95% CI, 0.82 to 1.44), nonfatal acute myocardial infarction (HR, 0.95; 95% CI, 0.46 to 1.98), and vascular death (HR, 1.22; 95% CI, 0.75 to 1.96) were also similar between the this compound and aspirin groups in the TACIP study. ahajournals.orgnih.govahajournals.org

A pilot study, TAPIRSS (this compound versus Aspirin for Prevention of Infarction: A Randomized Stroke Study), also explored the efficacy of this compound versus aspirin in preventing vascular complications in patients with previous TIA or ischemic stroke. researchgate.netnih.gov This study, involving 431 patients followed for a mean of 586 days, found no significant differences in a primary endpoint combining vascular death, cerebral ischemic infarction, nonfatal myocardial infarction, or major hemorrhage (aspirin 13.9%, this compound 12.7%; OR 1.11, 95% CI 0.64 to 1.94). nih.gov Analysis of individual components also showed no significant differences. nih.gov

A very long-term follow-up study of patients from randomized clinical trials comparing this compound and aspirin in atherothrombotic ischemic stroke, including TIA, evaluated outcomes over a mean period of 17.2 years. karger.comnih.gov This study, involving 441 patients, found no statistically significant differences between aspirin and this compound regarding new vascular events (72.5% vs. 60.4%, p=0.28), stroke recurrence (49.7% vs. 46.5%, p=0.53), ischemic heart events (54.9% vs. 55.6%, p=0.90), or vascular death (25.5% vs. 24%, p=0.73). karger.comnih.gov

The following table summarizes key findings from comparative trials regarding the incidence of vascular events:

Study (Follow-up)This compound Event RateAspirin Event RateEndpointHazard Ratio (95% CI) or Odds Ratio (95% CI)p-value
TACIP (30.1 months) ahajournals.orgnih.govahajournals.org13.1%12.4%Combined (nonfatal ischemic stroke, nonfatal AMI, vascular death)HR 1.09 (0.85 to 1.38)Not specified, but stated no differences
TACIP (30.1 months) ahajournals.orgnih.govahajournals.orgNot specifiedNot specifiedNonfatal strokeHR 1.09 (0.82 to 1.44)Not specified, but stated no differences
TACIP (30.1 months) ahajournals.orgnih.govahajournals.orgNot specifiedNot specifiedNonfatal AMIHR 0.95 (0.46 to 1.98)Not specified, but stated no differences
TACIP (30.1 months) ahajournals.orgnih.govahajournals.orgNot specifiedNot specifiedVascular deathHR 1.22 (0.75 to 1.96)Not specified, but stated no differences
TAPIRSS (mean 586 days) nih.gov12.7%13.9%Combined (vascular death, cerebral ischemic infarction, nonfatal MI, major hemorrhage)OR 1.11 (0.64 to 1.94)Not specified, but stated no differences
Long-term follow-up (mean 17.2 years) karger.comnih.gov60.4%72.5%New vascular eventsp=0.28
Long-term follow-up (mean 17.2 years) karger.comnih.gov46.5%49.7%Stroke recurrencep=0.53
Long-term follow-up (mean 17.2 years) karger.comnih.gov55.6%54.9%Ischemic heart eventsp=0.90
Long-term follow-up (mean 17.2 years) karger.comnih.gov24%25.5%Vascular deathp=0.73

A very long-term follow-up study evaluated patients with atherothrombotic ischemic stroke, including TIA, who had participated in previous randomized clinical trials comparing this compound and aspirin. karger.comnih.gov Patients were followed for a mean period of 17.2 years, with a maximum follow-up of 27 years. karger.comnih.gov This study aimed to assess the long-term safety and effectiveness of this compound and aspirin in secondary prevention. karger.comnih.gov As noted in the previous section, the study found no statistically significant differences between this compound and aspirin in the long-term incidence of new vascular events, stroke recurrence, ischemic heart events, or vascular death. karger.comnih.gov The results suggested that very long-term treatment with this compound or aspirin appears to have similar efficacy in the secondary prevention of ischemic stroke. karger.comnih.gov

In the TIM (this compound in Myocardial Infarction) study, which compared this compound and aspirin in patients following AMI, this compound was associated with a significantly lower rate of non-fatal cerebrovascular events compared with aspirin over a 35-day follow-up period (0.5% vs 1.3%, p=0.03). acc.orgnih.govoup.comkoreamed.org

Multiple studies have indicated that this compound demonstrates equivalence to aspirin regarding primary composite endpoints in the secondary prevention of vascular events in patients with stroke or TIA. The TACIP study, with its primary endpoint of nonfatal ischemic stroke, nonfatal acute myocardial infarction, or vascular death, found no significant difference between this compound and aspirin. ahajournals.orgnih.govahajournals.org The incidence rates were 13.1% for this compound and 12.4% for aspirin, with the confidence interval for the hazard ratio including 1, suggesting that a substantial difference in efficacy is unlikely. ahajournals.orgnih.govahajournals.org

The TAPIRSS pilot study also observed no significant differences in its primary endpoint, which combined vascular death, cerebral ischemic infarction, nonfatal myocardial infarction, or major hemorrhage. nih.gov

A meta-analysis including studies on patients with stroke or TIA followed for 6 to 47 months also found no significant differences between this compound and aspirin in the risk of serious vascular events (odds ratio for aspirin vs. This compound: 1.02; 95% CI, 0.83-1.26). karger.com

A randomized clinical trial comparing this compound and aspirin for 12 months in patients with stable coronary artery disease or a history of non-cardioembolic ischemic stroke revealed equivalent results for the primary efficacy endpoint (composite of MI, stroke, or death from vascular causes). nih.gov The difference in the combined efficacy outcome rate was -1.3% (95% CI -1.1 to 3.5), falling within the predefined equivalence interval. nih.gov

Impact on Non-fatal Cerebrovascular Events

Role in Acute Myocardial Infarction (AMI)

This compound has also been investigated for its role in preventing cardiovascular events following acute myocardial infarction. The TIM (this compound in Myocardial Infarction) study was a randomized, double-blind, multicenter trial comparing this compound (600 mg) and aspirin (300 mg) once daily for 35 days in patients with AMI. acc.orgnih.govoup.comkoreamed.orgcambridge.org The primary composite endpoint was death, non-fatal myocardial reinfarction, or non-fatal cerebrovascular event. acc.orgnih.govoup.comcambridge.org

In the TIM study, the primary combined endpoint occurred in 9.1% of patients receiving this compound and 10.15% of patients receiving aspirin over the 35-day follow-up period. acc.orgnih.govkoreamed.org The odds ratio for this primary endpoint was 0.882 (95% CI: 0.634 to 1.227), indicating no statistically significant difference between the two treatments. nih.govcambridge.org

Another randomized comparative trial following acute myocardial infarction also concluded that this compound and aspirin have similar efficacy in preventing further cardiovascular events, but highlighted that this compound significantly reduced the incidence of non-fatal cerebrovascular events compared with aspirin. nih.govnih.govresearchgate.net

Summary of key efficacy findings in AMI from the TIM study:

EndpointThis compound RateAspirin RateOdds Ratio (95% CI)p-value
Combined (death, non-fatal reinfarction, non-fatal cerebrovascular event) acc.orgnih.govkoreamed.orgcambridge.org9.1%10.15%0.882 (0.634 to 1.227)Not significant (p=NS or p=0.582) acc.orgnih.govcambridge.org
Non-fatal cerebrovascular events acc.orgnih.govoup.comkoreamed.orgcambridge.org0.5%1.3%0.364 (0.146 to 0.908)0.030 nih.govcambridge.org
Death nih.govNot specifiedNot specified0.816 (0.564 to 1.179)0.278 nih.gov
Non-fatal reinfarction nih.govNot specifiedNot specified1.577 (0.873 to 2.848)0.131 nih.gov
Efficacy in Preventing Death, Non-fatal MI, or Non-fatal Cerebrovascular Events

Clinical trials have evaluated the efficacy of this compound in preventing a composite endpoint of death, non-fatal myocardial infarction (MI), or non-fatal cerebrovascular events. The this compound in Myocardial Infarction (TIM) study, a double-blind, multicenter trial, compared this compound with aspirin in patients following acute MI. The primary endpoint, a composite of death, non-fatal reinfarction, or non-fatal cerebrovascular event within 35 days, showed no statistically significant difference between the this compound and aspirin groups (9.1% vs 10.2%). researchgate.netacc.org However, the study revealed that non-fatal cerebrovascular events were significantly less frequent in patients treated with this compound compared to those treated with aspirin. researchgate.netacc.orgoup.comnih.gov Specifically, the risk of a non-fatal cerebrovascular event was reported to be 63% lower with this compound than with aspirin (0.5% vs 1.3%). oup.com There were no significant differences observed between the treatments for death or non-fatal reinfarction. researchgate.netoup.comnih.gov

Another randomized clinical trial comparing this compound with aspirin for 12 months in patients with stable coronary artery disease or a history of non-cardioembolic ischemic stroke found an equivalent result between the two treatments for the composite primary efficacy endpoint of MI, stroke (ischemic or hemorrhagic), or death from vascular causes. nih.gov The combined efficacy outcome rate difference was -1.3% (95% confidence interval -1.1 to 3.5), lying within the pre-defined equivalence interval. nih.gov

Outcomes in Urgent Revascularization Procedures

Research has also examined the effect of this compound on the need for urgent revascularization procedures. In the TIM study, there was no significant difference between this compound and aspirin regarding the incidence of urgent revascularization. researchgate.netoup.comnih.gov The odds ratio for revascularization with this compound compared to aspirin was 0.864 (95% CI: 0.644–1.161), with a p-value of 0.334. oup.comnih.gov

Use in Stable and Unstable Angina

This compound has been investigated for its use in patients with angina. A multicenter, double-blind, placebo-controlled study evaluated this compound in patients with unstable angina. After 6 months of treatment, the incidence of non-fatal acute myocardial infarction was significantly lower in the this compound group compared to the placebo group (4.2% vs 12.3%, p = 0.013). nih.gov This study concluded that treatment with this compound can reduce the incidence of myocardial infarction in patients with unstable angina. nih.gov While this compound demonstrated a marked risk reduction of non-fatal MI in unstable angina in this trial, its place in the treatment of unstable angina is noted as not being well-established in some contexts. cambridge.org

Thromboprophylaxis in Atrial Fibrillation

The role of this compound in thromboprophylaxis for atrial fibrillation (AF) has been explored. This compound plus moderate-intensity anticoagulation has demonstrated efficacy when used as thromboprophylaxis in AF. researchgate.net A study involving patients with nonvalvular or valvular atrial fibrillation found that this compound plus reduced-intensity acenocoumarol (B605123) therapy was significantly more effective than monotherapy with either this compound or standard-intensity acenocoumarol regarding a lower incidence of the composite primary endpoint of vascular death, TIA, and nonfatal stroke or systemic embolism, even in high-risk patients. researchgate.net this compound is considered to have a role in the primary prevention of cerebrovascular events in atrial fibrillation, particularly as an alternative to aspirin for patients for whom aspirin is unsuitable. researchgate.net

Reduction of Graft Occlusion Post-Coronary Bypass

The efficacy of this compound in preventing graft occlusion following coronary bypass surgery has been investigated. A randomized, double-blind, placebo-controlled trial evaluated the efficacy of this compound plus dipyridamole (B1670753) compared to low-dose aspirin plus dipyridamole in preventing aortocoronary vein-graft occlusion. nih.govsemanticscholar.org While there were no significant differences between groups at 9 days post-surgery, a control performed at 6 months showed significant linear trends towards fewer distal anastomosis occlusions in the this compound group compared to the aspirin and placebo groups. nih.gov The this compound plus dipyridamole combination appeared superior to low-dose aspirin plus dipyridamole in preventing vein-graft occlusion. nih.govsemanticscholar.org

Peripheral Arterial Disease

This compound has been studied in the context of peripheral arterial disease (PAD). A multicenter double-blind clinical study versus placebo evaluated the effectiveness of this compound in patients with chronic peripheral arteriopathy. nih.gov After 24 weeks of treatment, the percentage of patients achieving a 40% increase in total walking distance was significantly higher in the this compound group (63.6%) compared to the placebo group (22.5%). nih.gov Patients treated with this compound showed a more significant increase in both total walking distance and pain-free walking distance, along with an improvement in claudication symptoms. nih.gov The study concluded that this compound significantly increased walking distance and improved clinical symptoms, presumably by enhancing microperfusion. nih.gov this compound was found to be more effective than aspirin in improving symptoms and blood flow in patients with peripheral vascular disease. researchgate.net

Specialized Patient Populations

Efficacy and Safety in Geriatric Patients

Studies have investigated the use of this compound in geriatric patients, particularly those with peripheral arteriopathy. One study treated 70 patients over 65 years old with peripheral arteriopathy with this compound nih.gov. The study aimed to evaluate the tolerability and handling of this compound in this population, noting that geriatric patients often have multiple comorbidities and receive several concomitant medications, making the use of effective drugs with low side effects beneficial for clinical management nih.gov. While this preliminary study focused primarily on tolerability and reported one patient discontinuing therapy due to epigastric burning, it highlights the consideration of this compound in older patients nih.gov.

Large-scale, randomized, double-blind, multicentre studies in patients with non-disabling ischemic stroke or a transient ischemic attack (TIA) have shown this compound 600 mg/day to be equally effective as aspirin 300–330 mg/day in preventing serious vascular events researchgate.net. The incidence of the primary composite endpoint of serious vascular events ranged from 12.7–19.8% for this compound and 12.4–28.8% for aspirin in these studies researchgate.net. Pharmacokinetic studies indicate no major differences in the profiles of this compound and its metabolite HTB between elderly and younger individuals, suggesting that dosage adjustments are not necessary in elderly patients researchgate.netresearchgate.netresearchgate.net.

This compound in Aspirin Resistance

Aspirin resistance, or treatment failure despite sufficient doses, is a recognized phenomenon that can occur in a significant percentage of patients, being more common in elderly individuals and women revespcardiol.org. The mechanisms underlying aspirin resistance are likely multifactorial revespcardiol.org.

Clinical trials comparing this compound and aspirin in the secondary prevention of atherothrombotic ischemic stroke have suggested that this compound may be an alternative therapy, particularly in patients who present aspirin resistance karger.comnih.gov. While long-term follow-up studies have shown similar efficacy between this compound and aspirin in preventing new vascular events, stroke recurrence, ischemic heart events, vascular death, and global mortality, this compound demonstrated a lower hemorrhagic risk karger.comnih.gov.

This compound in Patients with Aspirin Hypersensitivity and Asthma

Adverse reactions to aspirin are frequent, especially in patients with asthma, chronic rhinosinusitis, and nasal polyps nih.govresearchgate.net. COX-1 inhibitors, but not COX-2 inhibitors, are known to precipitate asthma attacks nih.govresearchgate.net. This compound is considered a preferential COX-2 inhibitor antiplatelet agent researchgate.netrima.org.

Studies have evaluated the tolerability of this compound in patients with aspirin-exacerbated respiratory disease (AERD) nih.govresearchgate.net. In one study involving 26 asthma patients with confirmed aspirin sensitivity, subjects underwent a single-blind, placebo-controlled oral challenge with escalating doses of this compound up to 900 mg nih.govresearchgate.net. No clinical reactions to this compound were observed, and there were no significant changes in lung function measurements nih.govresearchgate.netrima.org. These findings suggest that this compound is a suitable alternative to aspirin as an antiplatelet agent for patients with AERD who require antiplatelet therapy nih.govresearchgate.netrima.org.

Combination with Fibrinolytic or Anticoagulant Therapy

The use of antiplatelet agents in combination with fibrinolytic or anticoagulant therapy has been explored to enhance therapeutic benefits.

In patients with acute myocardial infarction treated with fibrinolytic therapy, subgroup analyses of the TIM (this compound in Myocardial Infarction) study data suggested that this compound might be a superior therapeutic option to aspirin when patients were also receiving alteplase (B1167726) or an ACE inhibitor researchgate.netacc.org. However, this requires further investigation researchgate.net. The TIM study itself found no significant difference between this compound and aspirin in the composite primary endpoint of death, non-fatal myocardial reinfarction, and non-fatal cerebrovascular events within 35 days of acute myocardial infarction researchgate.netacc.org.

The combination of oral anticoagulants with this compound has been investigated, particularly in patients with atrial fibrillation (AF). The National Study for Prevention of Embolism in Atrial Fibrillation (NASPEAF) stratified patients with AF into higher-risk and lower-risk groups nih.govjacc.org. In both groups, the combination therapy of this compound plus moderate-intensity anticoagulation demonstrated a significantly lower risk of the primary outcome events (thromboembolism plus cardiovascular death) compared to anticoagulation alone nih.govjacc.org. Rates of severe bleeding were lower in the combination therapy arm, although this difference was not statistically significant nih.govjacc.org. This suggests that combining this compound with moderate-intensity anticoagulation can decrease vascular events in AF patients and appears to be safe jacc.org.

Endothelial Vasodilator Function Studies

The endothelium plays a crucial role in regulating vascular tone through the release of vasodilator factors like nitric oxide (NO), prostacyclin, and endothelium-derived hyperpolarizing factor (EDHF) j-circ.or.jpmdpi.com. Endothelial dysfunction, characterized by impaired endothelium-dependent dilation, is implicated in cardiovascular disease pathogenesis mdpi.comfrontiersin.org.

Studies have investigated the effect of this compound on endothelial function. One study comparing this compound with aspirin in patients with primary vascular dysregulation (PVD) assessed the amelioration of PVD symptoms and improvement of related parameters researchgate.net. The study found that this compound resulted in a greater improvement in the cold intolerance symptom severity (CISS) score and mean radial peak systolic velocity compared to aspirin researchgate.net. Significant differences were also observed in perfusion rates on indocyanine green perfusion imaging, indicating that this compound was more effective and demonstrated a more consistent impact on improving symptoms and blood flow in patients with PVD than aspirin researchgate.net.

This compound and its metabolite HTB inhibit cAMP phosphodiesterase, which restricts cAMP breakdown in platelets and limits calcium mobilization and calcium-dependent platelet aggregation researchgate.net. This compound also appears to have selective activity against platelet COX-1 relative to vascular endothelial COX-2 researchgate.net. Additionally, this compound has been shown to increase nitric oxide synthesis in neutrophils, contributing to increased vasodilatory potential researchgate.netahajournals.org.

Table 1: Summary of this compound Efficacy Findings

Patient Population / ConditionComparison Agent / TherapyKey Efficacy FindingsRelevant Section
Geriatric patients (Stroke/TIA)AspirinSimilar efficacy in preventing serious vascular events. researchgate.net5.2.1
Patients with Atherothrombotic Ischemic StrokeAspirinSimilar efficacy in preventing new vascular events in long-term follow-up. karger.comnih.gov5.2.2
Patients with Aspirin Hypersensitivity/AsthmaPlaceboWell tolerated, no clinical reactions or significant changes in lung function. nih.govresearchgate.net5.2.3
Acute Myocardial Infarction (with Fibrinolysis)AspirinSimilar rate of cardiovascular events at 30 days. acc.org5.2.4
Patients with Atrial FibrillationAnticoagulation aloneSignificantly lower risk of thromboembolism plus cardiovascular death. nih.govjacc.org5.2.4
Patients with Primary Vascular DysregulationAspirinGreater improvement in PVD symptoms and blood flow parameters. researchgate.net5.3

Table 2: this compound in Combination Therapy for Atrial Fibrillation (NASPEAF Study Highlights)

Patient GroupTherapyPrimary Outcome Events (Thromboembolism + CV Death)Severe Bleeding Rates
Higher-Risk AFThis compound + Moderate AnticoagulationSignificantly lower risk nih.govjacc.orgLower (not statistically significant) nih.govjacc.org
Higher-Risk AFAnticoagulation AloneHigher risk nih.govjacc.orgHigher nih.govjacc.org
Lower-Risk AFThis compound + Moderate AnticoagulationSignificantly lower risk nih.govjacc.orgLower (not statistically significant) nih.govjacc.org
Lower-Risk AFAnticoagulation AloneHigher risk nih.govjacc.orgHigher nih.govjacc.org
Lower-Risk AFThis compound AloneHigher risk of embolism-stroke-TIA than combination jacc.orgNot specified in detail in snippets

Drug Interactions and Pharmacogenomics

Drug-Drug Interactions

Triflusal and its active metabolite, HTB, can interact with a range of other medications, potentially altering their pharmacokinetic and pharmacodynamic profiles. These interactions are particularly relevant when this compound is co-administered with other agents affecting hemostasis or drugs metabolized by the liver or excreted by the kidneys.

Interactions with Other Antiplatelet Agents (e.g., Aspirin (B1665792), Clopidogrel)

Concurrent use of this compound with other antiplatelet agents, such as aspirin and clopidogrel (B1663587), can lead to an amplified antiplatelet effect. This increased inhibition of platelet aggregation can elevate the risk of bleeding. patsnap.compatsnap.comdrugbank.com Careful monitoring and potential dose adjustments are necessary when these combinations are used. patsnap.com While this compound and aspirin both inhibit COX-1, this compound is noted to have a lower incidence of hemorrhagic complications compared to aspirin in some studies. qualixpharma.comahajournals.org

Interactions with Anticoagulants (e.g., Warfarin (B611796), Heparin, Acenocoumarol)

The co-administration of this compound with anticoagulants like warfarin, heparin, and acenocoumarol (B605123) can increase the risk or severity of bleeding. patsnap.compatsnap.comdrugbank.com This is due to the combined effects of inhibiting platelet aggregation (this compound) and reducing blood clot formation (anticoagulants). patsnap.com Monitoring of coagulation parameters is crucial when these drugs are used together. patsnap.com Studies have shown that HTB, the active metabolite of this compound, can displace warfarin from its protein binding sites in vitro, which could potentially lead to increased free warfarin concentrations and an enhanced anticoagulant effect in vivo. oup.com

Interactions with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen, can interact with this compound. patsnap.com This interaction can potentially enhance the risk of gastrointestinal side effects and bleeding. patsnap.compatsnap.com Avoidance of concomitant use of multiple NSAIDs with this compound is generally advised unless specifically directed by a healthcare provider. patsnap.com In vitro studies have demonstrated that several NSAIDs (salicylic acid, ibuprofen, indomethacin, naproxen, piroxicam, diclofenac) can displace HTB from its binding to albumin, increasing the free concentration of HTB. oup.com Conversely, HTB can also displace these NSAIDs from their protein binding sites, as well as glisentide (B1671589) and warfarin, at higher concentrations. oup.com

Influence on Liver Enzymes

Certain medications that affect liver enzymes, such as rifampin and certain anticonvulsants, can alter the metabolism of this compound. patsnap.com These interactions could potentially reduce the effectiveness of this compound or increase the risk of side effects. patsnap.com this compound itself is deacetylated in the liver to form its main active metabolite, HTB, and does not require oxidation by the hepatic CYP system for its primary antiplatelet effect, unlike some other antiplatelet agents like clopidogrel. nih.gov However, its metabolism can still be influenced by liver enzyme modulators.

Effects on Renal Function Modulators (e.g., Diuretics, Antihypertensives)

Drugs that affect renal function, such as diuretics and certain antihypertensives, may necessitate closer monitoring of kidney function in patients receiving this compound therapy. patsnap.com While the primary elimination pathway of this compound and its metabolite HTB is renal, potential interactions with renal function modulators could theoretically impact their excretion. drugbank.com NSAIDs, which can interact with this compound, are known to potentially decrease the effectiveness of diuretics and antihypertensive medicines and can increase the risk of acute kidney injury when combined with agents affecting the renin-angiotensin system and diuretics. bpac.org.nz

Protein Binding Displacement Interactions

This compound and its main active metabolite, HTB, are highly bound to plasma proteins, particularly albumin. drugbank.comoup.com this compound binds almost completely to plasma proteins, reaching approximately 99% binding. drugbank.com HTB also binds to plasma albumin in a percentage over 90%. oup.com Displacement interactions can occur when this compound or HTB are co-administered with other drugs that are also highly protein-bound and compete for the same binding sites. oup.commdedge.compharmacy180.com In vitro studies have shown that HTB can be displaced from albumin by NSAIDs like salicylic (B10762653) acid, ibuprofen, indomethacin, naproxen, and piroxicam, leading to an increase in the free concentration of HTB. oup.com Conversely, HTB has been shown to displace NSAIDs, glisentide, and warfarin from their protein binding sites at certain concentrations. oup.com Such displacement can potentially alter the distribution, elimination kinetics, and pharmacological effects of the displaced drug. oup.commdedge.com

Here is a summary of some observed protein binding displacement interactions involving HTB:

Displaced DrugDisplacing Agent (In Vitro)Effect on Free Concentration of Displaced DrugReference
HTBSalicylic acidIncreased (1.2 to 3.2 times) oup.com
HTBIbuprofenIncreased (1.2 to 3.2 times) oup.com
HTBIndomethacinIncreased (1.2 to 3.2 times) oup.com
HTBNaproxenIncreased (1.2 to 3.2 times) oup.com
HTBPiroxicamIncreased (1.2 to 3.2 times) oup.com
HTBDiclofenacIncreased oup.com
WarfarinHTB (at high concentrations)Displacement observed oup.com
GlisentideHTB (at high concentrations)Displacement observed oup.com
NSAIDs (various)HTB (at high concentrations)Displacement observed oup.com

Clinically significant protein binding displacement interactions are more likely to occur when the displaced drug is highly protein-bound (>95%), has a small volume of distribution, a narrow therapeutic index, and shows a rapid onset of effects, and when the displacing drug has a high affinity for the same binding sites and achieves high plasma concentrations. pharmacy180.com

Pharmacogenomic Considerations in this compound Therapy

Genetic factors can contribute to the observed variability in drug response, influencing both pharmacokinetic (how the body processes a drug) and pharmacodynamic (how a drug affects the body) aspects. For this compound, understanding the genetic landscape of its targets and considering relevant genetic polymorphisms can provide insights into potential inter-individual differences in treatment outcomes.

Genetic Variation in Drug Target Genes (e.g., PTGS1, NOS2, NFKB1, PDE10A)

Research indicates that these four target genes collectively exhibit a higher prevalence of functional genetic variants in populations of African ancestry compared to other populations. nih.govbiorxiv.org This suggests a potentially greater degree of pharmacogenomic variability related to this compound's targets within this demographic.

Specific genetic variants in these genes have been identified. For instance, a single nucleotide polymorphism (SNP) in NOS2, rs3730017, is observed at a higher frequency in populations of African ancestry (19%) compared to the global frequency (4%). nih.govbiorxiv.org While its functional impact on this compound is not fully characterized, this variant has been associated with protection against cerebral malaria. nih.govbiorxiv.org

In PTGS1 (also known as COX-1), three functional variants with allele frequencies above 0.1% have been noted in individuals of African ancestry. nih.govbiorxiv.org The variant rs5789 (L237M), with a frequency of 0.5% in African populations versus 1.7% globally, is located on the dimer interface and has been linked to reduced metabolic activity of the enzyme. nih.govbiorxiv.org Another variant, an indel, is predicted to result in a total loss of PTGS1 protein function and has a higher frequency in African populations (0.3%) compared to the global population (0.02%). nih.govbiorxiv.org The impact of a third functional variant, rs139956360 (E259A), on enzyme activity or drug binding requires further investigation. biorxiv.org

The presence of these functional variants in this compound's target genes highlights the potential for genetic variability to influence individual responses to the drug. Further research is warranted to fully elucidate the clinical implications of these genetic differences.

Population-Specific Genetic Variances and their Implications

The observed differences in the frequency of functional variants in this compound's target genes across different populations underscore the importance of considering population-specific genetic variances in pharmacogenomic studies. nih.govbiorxiv.org The higher burden of functional variants in PTGS1, NOS2, NFKB1, and PDE10A in individuals of African ancestry suggests that this population may exhibit a different spectrum of responses to this compound compared to other groups. nih.govbiorxiv.org

Analyzing the distribution of drug-related problems (DRP) scores across populations can help reveal population-specific risks associated with certain drugs. nih.govbiorxiv.org For drugs like this compound that target genes with notable population-specific genetic variation, this approach can provide valuable insights into potential disparities in efficacy or the likelihood of altered drug response.

CYP2C19 Genotyping and Stroke Prevention

While this compound's metabolism primarily involves deacetylation to its active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), and subsequent renal elimination, the role of cytochrome P450 (CYP) enzymes in its disposition is less prominent compared to some other antiplatelet agents. drugbank.comnih.gov However, in the context of comparative studies, particularly with clopidogrel, the pharmacogenomic relevance of CYP2C19 genotyping becomes apparent.

Clopidogrel, another commonly prescribed antiplatelet drug for stroke prevention, is a prodrug that requires activation by CYP enzymes, primarily CYP2C19, to form its active metabolite. veeva.commdpi.comjacc.org Genetic polymorphisms in the CYP2C19 gene can significantly impact the enzyme's activity, leading to reduced formation of the active metabolite in individuals who are poor or intermediate metabolizers. veeva.commdpi.com This reduced activation is associated with diminished antiplatelet activity and a potentially higher risk of thrombotic events in clopidogrel-treated patients. mdpi.com

The MAESTRO study was designed to compare the efficacy and safety of this compound and clopidogrel in the secondary prevention of ischemic stroke, taking into account CYP2C19 genotype. veeva.comahajournals.orge-jcpp.orgresearchgate.netnih.gov The study aimed to determine if this compound offered an advantage over clopidogrel in patients with poor or intermediate CYP2C19 metabolizer status. veeva.com

Results from the MAESTRO study indicated that in patients with poor CYP2C19 genotypes, there was no significant difference in the risk of recurrent stroke between those treated with this compound and those treated with clopidogrel. ahajournals.orgresearchgate.netnih.gov In the clopidogrel treatment arm, a good CYP2C19 genotype was associated with a lower risk of recurrent stroke. e-jcpp.org Despite these findings, the study concluded that the efficacy of antiplatelet agents for secondary stroke prevention based on CYP2C19 genotype status remains unclear. researchgate.netnih.gov

These findings highlight that while CYP2C19 genotype is a critical factor influencing clopidogrel response, its direct relevance to this compound's efficacy is less established. Comparative studies like MAESTRO are essential for understanding the relative benefits of different antiplatelet agents in the presence of specific genetic polymorphisms.

GenePubChem CID
This compound5477
PTGS15741
NOS24824
NFKB14790
PDE10A10000
Clopidogrel60606
CYP2C199411

Future Directions and Emerging Research

Exploration of New Therapeutic Indications

Beyond its established cardiovascular indications, research is actively exploring potential novel therapeutic applications for triflusal. A key area of investigation is its potential role in neuroprotection. Experimental models suggest that this compound may exert neuroprotective effects in addition to its antithrombotic properties, positioning it as a potentially valuable agent in the treatment and prophylaxis of brain ischemia. drugbank.com This neuroprotective action is hypothesized to stem from its antioxidant and anti-inflammatory effects within brain tissue. drugbank.com

Emerging evidence also points towards a potential benefit of this compound in the management of Alzheimer's disease (AD). Studies utilizing transgenic mouse models of AD have demonstrated that chronic treatment with this compound can significantly influence amyloid deposits, reduce associated neuroinflammation and neuritic changes, and ameliorate cognitive deficits. nih.gov These findings are supported by data from a placebo-controlled trial suggesting that this compound might delay the progression from amnestic mild cognitive impairment (aMCI) to clinically overt dementia. nih.gov Further studies are needed to ascertain if this compound can regulate specific signaling pathways, such as the hippocampal CREB signaling cascade, and enhance memory in various models. nih.gov

Furthermore, preliminary in silico investigations have identified this compound as a potential therapeutic candidate for stroke induced by heavy metals, suggesting a possible role in addressing neuroinflammation and targeting specific genes implicated in this condition. nih.gov Another intriguing avenue is the investigation of this compound as a repurposed drug for tuberculosis (TB). In vitro and ex vivo studies have indicated promising anti-TB activity by targeting the Mycobacterium tuberculosis replication protein DciA. nih.gov Further research is warranted to fully explore the potential of this compound as a novel anti-TB drug. nih.gov

Advanced Comparative Studies with Novel Antiplatelet Agents

Comparative studies remain crucial for defining the role of this compound within the evolving landscape of antiplatelet therapies. While previous trials have compared this compound with aspirin (B1665792), demonstrating comparable efficacy in preventing vascular events alongside a potentially more favorable hemorrhagic risk, particularly in the context of secondary stroke prevention, future research may focus on comparisons with newer antiplatelet agents. ahajournals.orgnih.govkarger.com

Studies have evaluated this compound against agents like clopidogrel (B1663587), particularly in specific patient populations or considering genetic variations that influence drug metabolism. nihr.ac.uk Network meta-analyses serve as valuable tools for synthesizing evidence from diverse trials to compare multiple antiplatelet regimens, including this compound, against each other, aspirin, or placebo for the long-term secondary prevention of ischemic stroke and transient ischemic attack. nih.gov These analyses contribute to a broader understanding of comparative efficacy and safety profiles. nih.gov

Research on Combined Antiplatelet Therapy Strategies

Investigating combined antiplatelet therapy strategies involving this compound represents another significant area of future research. While dual antiplatelet therapy (DAPT), typically comprising aspirin and a P2Y12 inhibitor such as clopidogrel, is the standard of care for certain high-risk conditions, exploring the utility of this compound in combination regimens is of considerable interest. nih.gov

Prior research, such as the NASPEAF study, explored the combination of this compound with oral anticoagulation in patients with atrial fibrillation, demonstrating that this combined approach could be more effective than anticoagulation monotherapy with a reduced incidence of hemorrhagic complications in specific patient groups. revespcardiol.orgrevespcardiol.org

Future studies may investigate the efficacy and safety of combining this compound with other antiplatelet agents or anticoagulants in specific patient populations, such as those requiring oral anticoagulation following percutaneous coronary intervention (PCI). jacc.org this compound's potentially favorable bleeding profile, in comparison to aspirin, positions it as a candidate for such combination strategies, although specific prospective, randomized studies are needed. ahajournals.orgjacc.org

Long-term Safety and Efficacy in Diverse Patient Cohorts

While existing studies have provided insights into the long-term use of this compound, particularly in the secondary prevention of stroke, continuous research is essential to evaluate its long-term safety and efficacy across a broader spectrum of diverse patient cohorts. karger.compatsnap.comnih.gov This includes individuals with various comorbidities, different age demographics, and those from diverse ethnic backgrounds. Long-term follow-up studies are critical for assessing the sustained benefits and potential risks associated with prolonged this compound administration. karger.com

For instance, very long-term follow-up studies in patients with ischemic stroke have indicated that this compound treatment appears to exhibit similar efficacy to aspirin in preventing vascular events over extended periods, while maintaining a lower hemorrhagic risk. karger.com Further research is required to corroborate these findings in other patient populations and to evaluate outcomes over even longer durations.

Pharmacoeconomic Analyses of this compound Use

Pharmacoeconomic analyses are crucial for determining the value proposition of a treatment within a healthcare system. Future research will likely continue to focus on evaluating the cost-effectiveness of this compound in comparison to other antiplatelet agents and treatment strategies. fishersci.ca

Future pharmacoeconomic studies should incorporate updated clinical data, consider different healthcare settings and patient populations, and utilize advanced analytical methods, such as network meta-analysis, to provide comprehensive economic evaluations of this compound relative to a wider array of competing therapies. cda-amc.ca

Advanced Molecular and Cellular Research on this compound Mechanisms

While the primary mechanism of action of this compound involves the irreversible inhibition of cyclooxygenase-1 (COX-1) and the subsequent reduction of thromboxane (B8750289) A2 (TXA2) synthesis, advanced molecular and cellular research is ongoing to fully elucidate its multifaceted effects. patsnap.comwikipedia.org this compound also impacts other pathways, including the inhibition of nuclear factor κ-B (NF-κB) activation and the increase of cyclic adenosine (B11128) monophosphate (cAMP) concentration and nitric oxide synthesis. drugbank.comwikipedia.orgdrugbank.com

Future research will likely delve deeper into how this compound interacts with specific molecular targets and cellular pathways. This may involve employing advanced techniques to study its effects on platelet function, endothelial cells, inflammatory responses, and potentially other cell types relevant to its emerging therapeutic indications. A comprehensive understanding of these intricate molecular mechanisms could facilitate the identification of new biomarkers, optimize patient selection, and potentially lead to the development of novel derivatives with enhanced properties. nih.govfrontiersin.orgfrontiersin.orguni-due.de

Development of Novel this compound Formulations

The development of novel this compound formulations represents an area of ongoing research aimed at potentially improving its pharmacokinetic profile, reducing gastrointestinal side effects, or enabling new routes of administration. researchgate.net

Research has explored enteric-coated formulations with the goal of potentially mitigating gastrointestinal adverse events associated with antiplatelet agents. researchgate.net Studies have also compared the bioavailability of different oral formulations, such as capsules versus oral solutions, to ensure consistent drug delivery. thieme-connect.comthieme-connect.com

Future directions in formulation development may include investigating advanced drug delivery systems, such as novel pharmaceutical cocrystals, which can influence the solubility and stability of this compound. researchgate.net The development of cocrystals with pharmaceutically acceptable coformers has shown promise in creating stable solid forms of this compound, which could be advantageous for developing new drug formulations. researchgate.net Other potential areas include exploring novel carrier-based systems or investigating strategies for multi-drug formulations that could incorporate this compound. mdpi.comuwaterloo.ca

Q & A

Basic Research Question: What are the primary mechanisms of Triflusal in modulating neuroinflammation and amyloid pathology in Alzheimer’s disease (AD) models?

Answer:
this compound inhibits COX-1 and suppresses NFκB activation, reducing pro-inflammatory cytokines (IL-1β, TNF-α) and COX-2 expression in the brain . Preclinical studies in Tg2576 mice demonstrate that this compound decreases dense-core amyloid plaque burden and associated glial activation without altering total Aβ levels, suggesting a selective anti-inflammatory mechanism rather than direct Aβ clearance . Methodologically, these effects are quantified via immunohistochemistry (Thioflavin-S staining for plaques) and ELISA for cytokine levels, supported by behavioral assays (e.g., contextual fear conditioning) to validate cognitive improvements .

Basic Research Question: Which experimental models are most appropriate for studying this compound’s neuroprotective effects?

Answer:
The Tg2576 transgenic mouse model (overexpressing human APP with Swedish mutation) is widely used due to its robust amyloid pathology and age-dependent cognitive deficits. Chronic this compound administration (10–18 months of age) in this model allows longitudinal assessment of plaque load, neuroinflammation, and memory rescue . For mechanistic studies, in vitro models (e.g., neuronal cultures exposed to Aβ oligomers) paired with this compound treatment can isolate its anti-inflammatory effects via NFκB inhibition . Researchers should prioritize models with validated translational relevance, such as those replicating early AD stages (e.g., amnestic mild cognitive impairment) .

Advanced Research Question: How can researchers resolve contradictions in data regarding this compound’s impact on amyloid-β (Aβ) levels?

Answer:
Contradictions arise from methodological differences: Total Aβ (measured via ELISA) remains unchanged with this compound, while fibrillar Aβ (Thioflavin-S reactive plaques) decreases significantly . To address this, researchers should employ complementary techniques:

  • Spatial analysis : Distinguish diffuse vs. dense-core plaques using Congo Red or Thioflavin-S staining.
  • Biochemical fractionation : Separate soluble and insoluble Aβ pools to detect compartment-specific changes.
  • Longitudinal designs : Track plaque maturation over time to identify this compound’s phase-specific effects.
    Triangulating these methods reduces misinterpretation of Aβ dynamics .

Advanced Research Question: What methodological considerations are critical when designing clinical trials to evaluate this compound’s efficacy in early AD?

Answer:
Key considerations include:

  • Population selection : Focus on amnestic mild cognitive impairment (aMCI) cohorts, as this compound delayed conversion to AD dementia in prior trials .
  • Outcome measures : Combine cognitive assessments (e.g., ADAS-Cog) with biomarkers (e.g., CSF IL-1β, PET imaging for neuroinflammation).
  • Control for antiplatelet effects : Use stratification or covariate analysis to distinguish this compound’s neuroprotective actions from its peripheral platelet inhibition .
  • Dose optimization : Leverage pharmacokinetic data on its active metabolite (HTB) to ensure blood-brain barrier penetration .

Advanced Research Question: How does this compound’s anti-inflammatory profile compare to other NSAIDs in preclinical AD studies?

Answer:
Unlike ibuprofen or indomethacin (which lower Aβ via γ-secretase modulation), this compound uniquely targets neuroinflammation without altering Aβ production . Comparative studies should:

  • Use head-to-head designs in the same model (e.g., Tg2576 mice).
  • Measure downstream effectors (e.g., CREB activation, BDNF levels) to assess synaptic resilience .
  • Include safety endpoints (e.g., gastrointestinal bleeding risk) to contextualize translational potential .

Advanced Research Question: What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in heterogeneous cohorts?

Answer:

  • Mixed-effects models : Account for intra-subject variability in longitudinal cognitive data .
  • Subgroup analysis : Stratify by baseline inflammatory markers (e.g., high vs. low IL-6) to identify responders.
  • Power calculations : Prioritize effect sizes from preclinical studies (e.g., 47% reduction in dense-core plaques) to determine cohort sizes .
  • Bayesian methods : Incorporate prior data (e.g., clinical trial results) to refine dose-response curves .

Advanced Research Question: How can researchers address translational challenges in extrapolating this compound’s preclinical benefits to human AD?

Answer:

  • Biomarker validation : Corrogate mouse model findings (e.g., glial activation) with human PET imaging (e.g., TSPO ligands) .
  • Pharmacodynamic overlap : Ensure this compound’s metabolite (HTB) reaches therapeutic concentrations in human CSF, as demonstrated in healthy volunteers .
  • Combination therapies : Test this compound with Aβ-lowering agents (e.g., BACE inhibitors) to evaluate synergistic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triflusal
Reactant of Route 2
Reactant of Route 2
Triflusal

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.